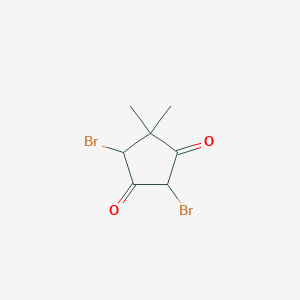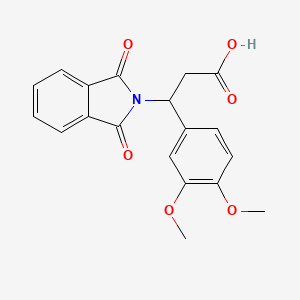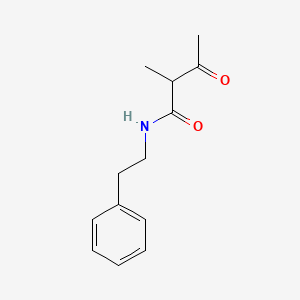
(3-acetamido-6-iodo-2,4-dimethylphenyl)methyl acetate
Vue d'ensemble
Description
(3-acetamido-6-iodo-2,4-dimethylphenyl)methyl acetate is a complex organic compound with a unique structure that includes an acetylamino group, an iodine atom, and two methyl groups attached to a benzyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 3-acetylamino-6-iodo-2,4-dimethyl-benzyl ester typically involves multiple steps, starting with the preparation of the benzyl ester precursor. The key steps include:
Formation of the Benzyl Ester: This involves the esterification of acetic acid with a suitable benzyl alcohol derivative.
Introduction of the Acetylamino Group: This step involves the acetylation of the amino group on the benzyl ester.
Methylation: The addition of methyl groups is typically achieved through alkylation reactions using methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
(3-acetamido-6-iodo-2,4-dimethylphenyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the iodine atom to a less reactive species.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(3-acetamido-6-iodo-2,4-dimethylphenyl)methyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid 3-acetylamino-6-iodo-2,4-dimethyl-benzyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid 3-acetylamino-6-bromo-2,4-dimethyl-benzyl ester: Similar structure but with a bromine atom instead of iodine.
Acetic acid 3-acetylamino-6-chloro-2,4-dimethyl-benzyl ester: Similar structure but with a chlorine atom instead of iodine.
Acetic acid 3-acetylamino-6-fluoro-2,4-dimethyl-benzyl ester: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in acetic acid 3-acetylamino-6-iodo-2,4-dimethyl-benzyl ester imparts unique reactivity and properties compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s chemical behavior and interactions with other molecules.
Propriétés
Formule moléculaire |
C13H16INO3 |
|---|---|
Poids moléculaire |
361.17 g/mol |
Nom IUPAC |
(3-acetamido-6-iodo-2,4-dimethylphenyl)methyl acetate |
InChI |
InChI=1S/C13H16INO3/c1-7-5-12(14)11(6-18-10(4)17)8(2)13(7)15-9(3)16/h5H,6H2,1-4H3,(H,15,16) |
Clé InChI |
SJSJKHNBAZEEDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1NC(=O)C)C)COC(=O)C)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-chloro-2-{[3-(ethyloxy)-3-oxopropanoyl]amino}-5-iodobenzoate](/img/structure/B8602536.png)
![1-Chloro-4-[(4-methoxybutyl)sulfanyl]benzene](/img/structure/B8602544.png)

![2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile](/img/structure/B8602571.png)






![6-Bromo-N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B8602619.png)

